molecular formula C5H10O3 B140885 2-Hydroxy-3-methylbutyric acid CAS No. 4026-18-0

2-Hydroxy-3-methylbutyric acid

Cat. No. B140885
CAS RN: 4026-18-0
M. Wt: 118.13 g/mol
InChI Key: NGEWQZIDQIYUNV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbutyric acid (2-HIBA) is a compound of interest in various biochemical and industrial contexts. It is a precursor to methyl methacrylate, a monomer used in the production of acrylic glass, and has implications in biotechnology for the production of commodities from reduced C1 substrates like methanol and formic acid .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of (2S)[3,3,3-2H3]isobutyrate, a compound structurally similar to 2-HIBA, was achieved and administered to rats, leading to the production of 3-hydroxyisobutyric acid, which is closely related to 2-HIBA . Another study described an enantioselective synthesis of a carzinophilin degradation product, which is a derivative of 2-HIBA . Additionally, a practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through diastereoselective cyanohydrin formation . A highly-enantioselective synthetic process for producing (S)-2-hydroxybutyric acid methyl ester, a compound similar to 2-HIBA, was also reported with high purity and yield .

Molecular Structure Analysis

The molecular structure of 2-HIBA and its derivatives plays a crucial role in their synthesis and biological function. The stereochemistry of the molecule, as indicated by the presence of (S) and (R) enantiomers, is important for its biological activity and synthesis .

Chemical Reactions Analysis

The chemical behavior of 2-HIBA and related compounds under various conditions has been studied. For example, the gas-phase elimination kinetics of 2-hydroxy-2-methylbutyric acid, a compound similar to 2-HIBA, were examined, revealing the products of its decomposition and providing insights into the reaction mechanisms . In a biotechnological context, 2-HIBA was produced from methanol by Methylobacterium extorquens expressing specific coenzyme B12-dependent mutases, demonstrating the potential for microbial production of 2-HIBA .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-HIBA and its analogs are essential for their practical applications. The study on the gas-phase elimination kinetics provided data on the reaction rates and mechanisms, which are influenced by the physical properties of the compounds . The incorporation of 2-methyl-3-hydroxybutyric acid into polyhydroxyalkanoic acids by axenic cultures also highlights the importance of the compound's chemical properties in polymer synthesis .

Scientific Research Applications

Biosynthesis and Biocatalysis

  • Enzymatic Synthesis in Biocatalysis : The enzymatic aldol addition of propanal to formaldehyde is a key step in the biocatalytic synthesis of 3-hydroxyisobutyric acid, an important intermediate for methacrylic acid, which can be further oxidized to 2-Hydroxy-3-methylbutyric acid (Česnik et al., 2019).

  • Biotechnological Production Routes : Biotechnological routes for producing 2-Hydroxyisobutyric acid (2-HIBA), from which 2-Hydroxy-3-methylbutyric acid can be derived, are explored due to its potential as a building block for polymer synthesis (Rohwerder & Müller, 2010).

Chemical Engineering and Material Science

  • Innovations in Chemical Engineering : Development of novel biocatalytic methods using l-leucine for efficient synthesis of 3-Hydroxy-3-methylbutyrate, a precursor to 2-Hydroxy-3-methylbutyric acid, offering an alternative to traditional chemical production methods (Gao & Li, 2021).

  • Polymer Synthesis and Characterization : Research into the biosynthesis of novel polyhydroxyalkanoates (PHAs) incorporating 3-Hydroxy-2-methylbutyrate, a variant of 2-Hydroxy-3-methylbutyric acid, reveals unique thermal properties suitable for the development of new polymers (Watanabe et al., 2015).

Medical and Health Sciences

  • Metabolic Pathways and Disorders : Studies on 3-Hydroxy-2-methylbutyric acid, closely related to 2-Hydroxy-3-methylbutyric acid, highlight its role in metabolic pathways and its implication in certain metabolic disorders (Sass et al., 2012).

  • Non-Invasive Biomarkers for Catabolic Activities : Research on salivary biomarkers for monitoring catabolic activities includes 2-Hydroxy-3-methylbutyric acid and its derivatives, indicating potential applications in non-invasive health monitoring (Miyazaki et al., 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target organ . Avoid contact with skin and eyes. Avoid breathing vapors or mists .

Future Directions

2-Hydroxy-3-methylbutyric acid is mainly used in the pharmaceutical field . It can be used as a drug intermediate to synthesize some biologically active compounds . 2-Hydroxy-3-methylbutyric acid can also be used in the synthesis of dyes, resins, and coatings .

properties

IUPAC Name

2-hydroxy-3-methylbutanoic acid
Source PubChem
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InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NGEWQZIDQIYUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

57618-22-1 (calcium[2:1] salt)
Record name 2-Hydroxyisovaleric acid
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DSSTOX Substance ID

DTXSID10863305
Record name 2-Hydroxy-3-methylbutanoic acid
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Molecular Weight

118.13 g/mol
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Physical Description

Solid
Record name 2-Hydroxy-3-methylbutyric acid
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Solubility

350 mg/mL
Record name 2-Hydroxy-3-methylbutyric acid
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Product Name

2-Hydroxy-3-methylbutyric acid

CAS RN

4026-18-0, 600-37-3
Record name (±)-2-Hydroxyisovaleric acid
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Record name (1)-2-Hydroxy-3-methylbutyric acid
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Record name 2-HYDROXYISOVALERIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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